molecular formula C6H14ClNO4 B588226 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride CAS No. 134979-01-4

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Cat. No.: B588226
CAS No.: 134979-01-4
M. Wt: 199.631
InChI Key: NGPFHPADAGAUDR-UHFFFAOYSA-N
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Description

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a heterobifunctional polyethylene glycol (PEG) linker containing an amino group and a carboxylic acid. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the development of peptide nucleic acids and other biologically active molecules .

Mechanism of Action

Target of Action

The primary target of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is integrin receptors . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signaling, and cell movement.

Mode of Action

This compound binds to integrin receptors . The exact mechanism of interaction is not fully understood, but it is known that the compound can interact with these receptors and modulate their activity. This interaction can lead to changes in cell behavior, such as alterations in cell adhesion, migration, and signaling pathways.

Pharmacokinetics

Its solubility in water and organic solvents suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with integrin receptors. It may influence cell behavior, including cell adhesion, migration, and signaling pathways . These effects could have implications in various biological processes and diseases where integrin receptors play a key role.

Preparation Methods

The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride involves several steps:

    Oxidation of Ethylene Glycol: Ethylene glycol is oxidized to produce glycolaldehyde.

    Reaction with Aminoethanol: Glycolaldehyde reacts with aminoethanol to form 2-(2-aminoethoxy)ethanol.

    Acetylation: The resulting 2-(2-aminoethoxy)ethanol is acetylated with acetic anhydride to produce 2-(2-(2-aminoethoxy)ethoxy)acetic acid[][2].

Chemical Reactions Analysis

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride undergoes various chemical reactions:

Comparison with Similar Compounds

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Similar compounds include:

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPFHPADAGAUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671954
Record name [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134979-01-4
Record name Acetic acid, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134979-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.250.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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